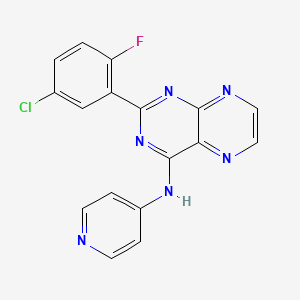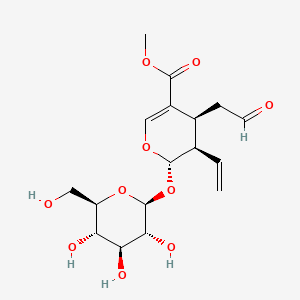
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is an organophosphorus compound with the molecular formula C12H23O4PS3. This compound is characterized by the presence of multiple sulfur atoms and a phosphinothioyl group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate typically involves the reaction of diethyl butanedioate with methyl(propylthio)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to form phosphine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atoms in the compound can also interact with metal ions in biological systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the sulfur atoms and phosphinothioyl group.
Methyl propylthioacetate: Contains sulfur atoms but lacks the phosphinothioyl group and ester functionality.
Butanedioic acid diethyl ester: Similar ester functionality but lacks the sulfur and phosphinothioyl groups.
Uniqueness
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is unique due to the presence of both sulfur atoms and a phosphinothioyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17581-48-5 |
|---|---|
Molecular Formula |
C12H23O4PS3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
diethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylbutanedioate |
InChI |
InChI=1S/C12H23O4PS3/c1-5-8-19-17(4,18)20-10(12(14)16-7-3)9-11(13)15-6-2/h10H,5-9H2,1-4H3 |
InChI Key |
HEVMDYMGSQFFHE-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Succinic acid, mercapto-, diethyl ester, propyl methylphosphonotrithioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)










